Comparative Antimalarial Potency: Deoxyartemisinin vs. Artemisinin in P. falciparum
Deoxyartemisinin exhibits drastically reduced antimalarial potency relative to artemisinin, confirming the essential role of the endoperoxide bridge for antiplasmodial activity. This differential is critical for studies requiring a peroxide-negative control or for SAR investigations of the artemisinin pharmacophore [1].
| Evidence Dimension | In vitro antimalarial potency (IC50) |
|---|---|
| Target Compound Data | >10 µg/mL (P. falciparum K1 and NF54 strains) |
| Comparator Or Baseline | Artemisinin: 0.002 µg/mL (K1) and 0.004 µg/mL (NF54) |
| Quantified Difference | Deoxyartemisinin IC50 is >5000-fold higher than artemisinin |
| Conditions | In vitro culture of P. falciparum strains K1 (chloroquine-resistant) and NF54 (chloroquine-sensitive); values represent mean IC50 from n≥2 independent measurements |
Why This Matters
Procurement of deoxyartemisinin should be driven by the need for an inactive peroxide-negative control in antimalarial mechanism-of-action studies or SAR campaigns, not for antimalarial efficacy.
- [1] Kaiser, M.; Wittlin, S.; Nehrbass-Stuedli, A.; et al. Peroxide Bond-Dependent Antiplasmodial Specificity of Artemisinin and Synthetic Trioxanes. Antimicrob. Agents Chemother. 2007, 51, 2991–2993. Table 1. View Source
